3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline
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Overview
Description
3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of bromine, chlorine, methoxyphenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. The synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms into the aromatic ring.
Methoxylation: Addition of methoxy groups to the phenyl rings.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
Amine Alkylation: Formation of the N,N-bis[(4-methoxyphenyl)methyl]amine structure.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group using oxidizing agents.
Reduction: Reduction of the nitro group back to an amine using reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline include other halogenated anilines and methoxy-substituted aromatic compounds. What sets this compound apart is the unique combination of bromine, chlorine, methoxyphenyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. Some similar compounds include:
- 3-Bromo-5-chloroaniline
- N,N-bis[(4-methoxyphenyl)methyl]aniline
- 4-(Trifluoromethyl)aniline
These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
Molecular Formula |
C23H20BrClF3NO2 |
---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
3-bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C23H20BrClF3NO2/c1-30-18-7-3-15(4-8-18)13-29(14-16-5-9-19(31-2)10-6-16)17-11-20(24)22(21(25)12-17)23(26,27)28/h3-12H,13-14H2,1-2H3 |
InChI Key |
HMKOZUCGFPIXNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
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